molecular formula C14H18N2O5 B1142501 KELATORPHAN CAS No. 118867-26-8

KELATORPHAN

Katalognummer: B1142501
CAS-Nummer: 118867-26-8
Molekulargewicht: 294.305
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Overview of Endogenous Opioid Peptides and Receptors

The endogenous opioid system comprises several families of peptides, including the enkephalins, endorphins, and dynorphins. nih.govpnas.org These peptides are derived from larger precursor proteins: proenkephalin, pro-opiomelanocortin (POMC), and prodynorphin, respectively. brieflands.com They exert their effects by binding to three main classes of opioid receptors: mu (μ), delta (δ), and kappa (κ) receptors. nih.govfrontiersin.org While there is some receptor promiscuity, enkephalins are considered the primary endogenous ligands for the δ-opioid receptor. mdpi.compnas.orgtaylorandfrancis.com

Enkephalins and Their Physiological Roles

Discovered in 1975, enkephalins are pentapeptides, meaning they are composed of five amino acids. nih.govwikipedia.org Two primary forms have been identified: methionine-enkephalin (Met-enkephalin) and leucine-enkephalin (Leu-enkephalin), which differ only in their C-terminal amino acid. nih.gov Both share the common N-terminal sequence of Tyr-Gly-Gly-Phe. nih.gov

Enkephalins are widely distributed throughout the central, peripheral, and autonomic nervous systems, as well as in various organs and endocrine tissues. mdpi.comnih.gov This broad distribution underlies their diverse physiological functions, which include:

Pain Modulation: Enkephalins play a crucial role in regulating nociception (the sensation of pain). mdpi.comwikipedia.org They can inhibit the transmission of pain signals in the spinal cord and modulate the emotional response to pain in the brain. mdpi.comresearchgate.net

Stress Response: Enkephalins are involved in the body's response to stress, with studies indicating their activity increases in specific brain regions like the hippocampus during stressful events. wikipedia.org

Gastrointestinal Function: These peptides can modulate peristalsis, the wave-like muscle contractions that move food through the digestive tract. nih.gov

Other Functions: Research has implicated enkephalins in a wide array of other processes, including the regulation of blood pressure, angiogenesis (the formation of new blood vessels), and memory. nih.gov

Peptidases Involved in Enkephalin Metabolism

The physiological actions of enkephalins are tightly regulated by their rapid degradation by a group of enzymes known as peptidases, sometimes referred to as enkephalinases. nih.govwikipedia.org These enzymes cleave the peptide bonds of enkephalins, rendering them inactive. nih.gov Several key peptidases are involved in this process.

Neutral endopeptidase (NEP), also known as neprilysin, is a zinc-dependent metalloprotease found on the surface of various cells, including neurons. nih.govwikipedia.org It was initially identified as an enzyme responsible for inactivating enkephalins in the brain and was thus termed "enkephalinase". nih.gov NEP cleaves peptides at the amino side of hydrophobic residues, and in the case of enkephalins, it specifically breaks the Gly-Phe bond. usbio.netmerckmillipore.com NEP is considered a major enzyme in the degradation of enkephalins. usbio.net

Aminopeptidase N (APN) is another key enzyme involved in the metabolism of enkephalins. pnas.org It is a zinc-aminopeptidase that removes the N-terminal amino acid from peptides. pnas.orgresearchgate.net In the case of enkephalins, APN cleaves the Tyr-Gly bond, leading to their inactivation. nih.gov APN is ubiquitously expressed in various organs and cell types. researchgate.net

Aminopeptidase N (APN)

Historical Context of Enkephalinase Inhibitors in Research

The rapid degradation of enkephalins by peptidases limits their therapeutic potential. This led to the hypothesis that inhibiting these enzymes could prolong the analgesic and other beneficial effects of endogenous enkephalins. patsnap.com Early research in the 1980s demonstrated that various cerebral peptidases could hydrolyze enkephalins. nih.govcapes.gov.br

It was discovered that inhibiting a single enkephalin-degrading enzyme was often insufficient to produce a significant physiological response. nih.gov For instance, studies showed that using a selective inhibitor for either NEP (like thiorphan) or APN (like bestatin) alone did not substantially prevent the breakdown of enkephalins. nih.gov However, the combination of these inhibitors resulted in a marked reduction in enkephalin degradation and produced significant antinociceptive effects. nih.govnih.gov

Development of Single Enzyme Inhibitors (e.g., Thiorphan, Bestatin)

Initial efforts in the field of peptidase inhibition focused on the development of inhibitors targeting a single type of enkephalin-degrading enzyme. pnas.org Two notable examples of these first-generation compounds are Thiorphan and Bestatin.

Thiorphan is a selective inhibitor of Neprilysin (NEP), also known as "enkephalinase A". nih.govnih.gov By specifically blocking NEP, Thiorphan prevents the cleavage of the Gly-Phe bond in enkephalins. nih.gov

Bestatin , on the other hand, is an inhibitor of Aminopeptidase N (APN). pnas.orgnih.gov This enzyme is responsible for cleaving the Tyr-Gly bond at the N-terminus of the enkephalin peptide. nih.govfrontiersin.org

Emergence of Dual Enkephalinase Inhibitors (DENKIs)

The realization that the simultaneous inhibition of both major enkephalin-degrading enzymes was necessary for a robust therapeutic effect led to the development of "dual enkephalinase inhibitors," or DENKIs. upf.edupharmaleads.compnas.orgiactapharma.com These single molecules are designed to potently inhibit both Neprilysin (NEP) and Aminopeptidase N (APN). pharmaleads.compnas.orgnih.govnih.gov

Kelatorphan emerged as a prototypical and powerful DENKI. wikipedia.orgresearchgate.net It is a potent inhibitor of not only NEP and APN but also other enzymes involved in enkephalin catabolism, such as dipeptidyl peptidase III (DPP3) and angiotensin-converting enzyme (ACE). wikipedia.org By providing a more complete blockade of enkephalin degradation, this compound was shown to be more effective at increasing the levels and prolonging the action of endogenous enkephalins than the combination of single inhibitors. colab.wsnih.govnih.gov

The development of this compound and subsequent DENKIs represented a significant advancement in the field, offering a more efficient means of potentiating the body's natural pain-modulating system. pnas.orgcolab.ws Research has shown that these dual inhibitors can produce strong analgesic effects by substantially increasing the extracellular concentration of enkephalins. pnas.org

Research Findings on this compound's Efficacy

Numerous studies have highlighted the significant impact of this compound on enkephalin metabolism and its resulting physiological effects.

In studies using rat striatal slices, this compound was found to almost completely inhibit the formation of the three primary metabolites of [³H][Met⁵]enkephalin. colab.wsnih.gov

When co-administered with [Met⁵]enkephalin in the brains of mice, this compound was able to prevent 80% of the degradation of the exogenous peptide. colab.wsnih.gov

this compound alone was capable of inducing a 2.2 to 2.5-fold increase in the overflow of endogenous [Met⁵]enkephalin from depolarized rat striatal slices, an effect comparable to a mixture of Thiorphan and Bestatin. colab.wsnih.gov

Notably, this compound was the only compound in one study that increased the basal (non-stimulated) release of [Met⁵]enkephalin by 63%. colab.wsnih.gov

The analgesic effects of this compound have been demonstrated to be potent. colab.ws In normal rats, systemically administered this compound produced antinociceptive effects comparable to morphine. colab.ws

The local application of this compound in the rat dorsal horn produced inhibitions of C-fiber evoked responses that were reversible by a delta-opioid receptor antagonist, indicating its action is mediated through the opioid system. colab.ws

Furthermore, this compound has been shown to tonically modulate dopamine release in the striatum by increasing local enkephalin levels. nih.govcapes.gov.br

Table 1: Inhibitory Profile of this compound

Enzyme Inhibited Role in Enkephalin Catabolism
Neutral Endopeptidase (NEP) Cleaves the Gly-Phe bond. nih.gov
Aminopeptidase N (APN) Cleaves the Tyr-Gly bond. nih.gov
Dipeptidyl Peptidase III (DPP3) Contributes to enkephalin degradation. wikipedia.org
Angiotensin-Converting Enzyme (ACE) Contributes to enkephalin degradation. wikipedia.org

Table 2: Effects of this compound on Enkephalin Levels

Experimental Model Effect of this compound Finding Citation
Rat Striatal Slices Incubation with [³H][Met⁵]enkephalin Almost complete inhibition of metabolite formation. colab.wsnih.gov
Mouse Brain Co-administration with [Met⁵]enkephalin 80% prevention of exogenous peptide degradation. colab.wsnih.gov
Supervised Rat Striatal Slices Depolarization-evoked release 2.2 to 2.5-fold increase in endogenous [Met⁵]enkephalin overflow. colab.wsnih.gov
Supervised Rat Striatal Slices Basal release 63% increase in basal [Met⁵]enkephalin release. colab.wsnih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Thiorphan
Bestatin

Eigenschaften

CAS-Nummer

118867-26-8

Molekularformel

C14H18N2O5

Molekulargewicht

294.305

Herkunft des Produkts

United States

Chemical Synthesis and Structural Biology of Kelatorphan

Synthetic Pathways and Methodologies for KELATORPHAN

The creation of this compound has been approached through various synthetic routes, including both racemic and asymmetric methods. A key focus in its synthesis has been the development of stereocontrolled processes to produce the desired biologically active isomer.

Asymmetric Synthesis Approaches

Multiple strategies have been developed for the asymmetric synthesis of this compound and its analogues. One notable approach involves a concise, seven-step synthesis starting from commercially available hydrocinnamyl chloride. tandfonline.comtandfonline.com This method's key feature is an asymmetric carbon-carbon bond formation that employs Oppolzer bornane-sultam alkylation methodology. tandfonline.comtandfonline.com This route has proven effective for producing gram quantities of this compound. tandfonline.com

Another successful asymmetric synthesis of a this compound-like enkephalinase inhibitor utilizes a lithium amide and a pyrrolidinone auxiliary. rsc.org This convergent route allows for the stereocontrolled production of various stereoisomers. The pyrrolidinone auxiliary is instrumental in creating the (2S)-benzylsuccinic acid derivative, while the lithium amide is used to synthesize the tert-butyl (1S,2R)-2-aminocyclohexanecarboxylate component. rsc.org

A Mannich-type reaction catalyzed by a cinchona alkaloid-derived thiourea has also been explored for the efficient synthesis of chiral β-amino ester derivatives, which are structurally related to components of this compound. mdpi.com

Precursor Compounds and Reaction Schemes

The synthesis of this compound involves several key precursor compounds and reaction schemes. In one of the asymmetric syntheses, hydrocinnamyl chloride serves as the starting material. tandfonline.com This is converted to its bornane sultam derivative. The sodium enolate of this derivative is then alkylated with bromo-t-butylacetate. tandfonline.com Subsequent steps involve the removal of the chiral auxiliary with lithium hydroperoxide, followed by coupling with O-benzylhydroxylamine hydrochloride and, finally, catalytic reductive debenzylation to yield this compound. tandfonline.com

The reaction scheme for a this compound-like inhibitor involves the use of a lithium amide and a 'Quats' pyrrolidinone auxiliary. The N-hydrocinnamoyl 'Quats' pyrrolidinone is deprotonated and then treated with tert-butyl bromoacetate. The resulting product undergoes hydrogenolysis to yield the desired succinic acid derivative.

Molecular Architecture and Key Functional Groups

This compound, with the chemical formula C14H18N2O5, possesses a distinct molecular architecture that is crucial for its inhibitory activity. wikipedia.orgncats.io Its IUPAC name is N-[(2R)-2-benzyl-4-(hydroxyamino)-4-oxobutanoyl]-L-alanine. wikipedia.orgchemspider.com

Bidentate Nature and Zinc-Chelating Moiety

A defining feature of this compound is its nature as a bidentate inhibitor. nih.govmcmaster.cacapes.gov.br This is attributed to the presence of a hydroxamate group, which acts as a potent zinc-chelating moiety. pnas.orgnih.gov The ability of this group to bind to the zinc ion in the active site of metallopeptidases is fundamental to its inhibitory mechanism. mcmaster.canih.gov The hydroxamic acid-containing peptide structure is a key element in its function as a potent inhibitor. researchgate.net

Peptide Mimetic Characteristics

This compound exhibits peptide mimetic characteristics, meaning it mimics the structure of natural peptides. drugbank.comsciengine.com Specifically, it is a peptide-derived hydroxamate. tandfonline.com This allows it to interact with the active sites of enkephalin-degrading enzymes, which are peptidases. nih.gov The structure of this compound, [(R)-3-(N-hydroxy)-carboxamido-2-benzylpropanoyl]-L-alanine, effectively mimics the substrate of these enzymes, leading to potent inhibition. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound and Analogues

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. gardp.orgoncodesign-services.com For this compound and its analogues, SAR studies have been crucial in identifying the key structural features required for potent inhibition of enzymes like leukotriene A4 (LTA4) hydrolase. nih.govresearchgate.net

These studies have shown that the hydroxamic acid-containing peptide structure is a critical component for the inhibitory activity of this compound. researchgate.net By synthesizing and testing various analogues, researchers have been able to refine the structure to enhance potency and selectivity. researchgate.netnih.gov For example, modifications to the backbone and the zinc-binding group have been explored to optimize the inhibitory profile. nih.gov The insights gained from SAR studies guide the design of new, more effective inhibitors. oncodesign-services.commdpi.com

Correlating Structural Modifications with Enzyme Inhibitory Potency

The inhibitory power of this compound and related compounds is directly linked to their molecular structure, particularly how they interact with the active sites of target metallopeptidases like Neprilysin (NEP) and Aminopeptidase N (APN). This compound was designed as a "dual inhibitor," a single molecule capable of blocking both of these key enkephalin-degrading enzymes. nih.govpnas.org

The structure of this compound features a hydroxamate group (-CONHOH) which acts as a potent zinc-chelating moiety, binding to the zinc ion essential for the catalytic activity of both NEP and APN. nih.gov The benzyl group is designed to fit into the S₁' subsite of the enzymes, a hydrophobic pocket that accommodates the side chain of aromatic amino acids like phenylalanine in natural substrates. pharmaleads.com

The development of various analogs has provided insight into structure-activity relationships. While this compound is a powerful inhibitor, its affinity for APN is approximately 100 times lower than for NEP. nih.gov This observation spurred the development of new inhibitors with improved dual-targeting capabilities. For example, phosphinic acid-based inhibitors were synthesized as transition-state analogues. These compounds often show increased potency, particularly for APN, which is crucial for achieving a more complete inhibition of enkephalin metabolism. nih.govpnas.org The table below compares the inhibitory potencies of this compound with other inhibitors, highlighting the effect of structural changes.

InhibitorNEP IC₅₀ (nM)APN IC₅₀ (nM)Reference
This compound1.8710 nih.gov
Thiorphan2.6>100,000 pnas.org
Bestatin>100,00020 nih.gov
Phosphinic Inhibitor 9B0.81.5 pnas.org

This table is interactive. You can sort the columns by clicking on the headers.

As shown in the table, selective inhibitors like Thiorphan (for NEP) or Bestatin (for APN) are ineffective against the other enzyme. This compound effectively inhibits both, but with a clear preference for NEP. In contrast, newer phosphinic inhibitors like compound 9B demonstrate highly potent and balanced inhibition of both enzymes. nih.govpnas.org

Impact of Stereochemistry on Biological Activity

The three-dimensional arrangement of atoms in the this compound molecule is critical for its biological function. The interaction between an inhibitor and the active site of an enzyme is highly specific, akin to a key fitting into a lock. Therefore, the stereochemistry of this compound dictates its ability to bind effectively to NEP and APN.

This compound is specifically the N-[(R)-3-(N-hydroxy)-carboxamido-2-benzylpropanoyl]-L-alanine stereoisomer. nih.gov This precise configuration is essential for its potent inhibitory activity.

The (R)-configuration at the 2-benzylpropanoyl core: This center ensures that the benzyl group and the hydroxamate moiety are oriented correctly to engage with the S₁' subsite and the catalytic zinc ion of the target enzymes, respectively.

The (L)-alanine at the C-terminus: This corresponds to the natural stereochemistry of amino acids in peptides, allowing the carboxylate group to interact favorably with positively charged residues in the S₂' subsite of the enzyme's active site. pharmaleads.com

The development of complex asymmetric synthesis methods underscores the importance of obtaining the correct stereoisomer. tandfonline.comtandfonline.com Syntheses using chiral auxiliaries, such as the Oppolzer bornane-sultam or specific pyrrolidinones, are designed to control the formation of these specific stereocenters, as alternative stereoisomers are significantly less active. tandfonline.com This high degree of stereoselectivity confirms that the spatial positioning of the key interacting groups (hydroxamate, benzyl, and carboxylate) must be exact to achieve potent enzyme inhibition.

Rational Design Principles for Improved Inhibitors

The development of this compound and its successors is a prime example of rational drug design, where an understanding of the target enzymes' structure and function guides the synthesis of more effective molecules.

The foundational design principle behind this compound was the concept of dual inhibition . Early research showed that inhibiting only NEP with Thiorphan or only APN with Bestatin did not produce a significant protective effect on enkephalins. nih.gov This led to the hypothesis that a complete blockade of enkephalin metabolism required the simultaneous inhibition of both enzymes. This compound was the first compound designed to achieve this as a single molecule, establishing the validity of the "dual inhibitor" concept. nih.govpnas.org

Key principles in the rational design of this compound and improved inhibitors include:

Mimicking the Transition State: The inhibitors are designed to mimic the transition state of the peptide substrate as it is being cleaved by the enzyme. This allows the inhibitor to bind with much higher affinity than the substrate itself. The hydroxamate group in this compound and the phosphinic acid group in later inhibitors are excellent mimics of the tetrahedral transition state formed during peptide bond hydrolysis. nih.govpnas.org

Targeting Specific Subsites: The structure of the inhibitor is tailored to fit into the specific pockets (subsites) of the enzyme's active site. The benzyl group of this compound targets the hydrophobic S₁' subsite. Further modifications, such as introducing cyclic amino acids, have been explored to probe and optimize interactions with the S₂' subsite of both NEP and APN. researchgate.net

Improving Pharmacokinetic Properties: While this compound is a potent inhibitor, it does not cross the blood-brain barrier. wikipedia.org A major goal in rational drug design has been to create dual inhibitors with improved systemic activity. This has led to the development of prodrugs, such as RB 101, which are inactive molecules that are metabolized in the body to release the active dual inhibitor. pharmaleads.com This approach enhances the therapeutic potential by allowing the active compound to reach its target after systemic administration.

The crystal structure of this compound bound to leukotriene A4 hydrolase, another zinc metallopeptidase, provides a valuable model for its binding mode. pharmaleads.com It confirms the bidentate chelation of the zinc ion by the hydroxamate group and the occupation of the hydrophobic pocket by the benzyl moiety, validating the foundational principles used in its design. pharmaleads.com

Enzymatic Inhibition Profile and Mechanism of Action

Inhibition Kinetics and Binding Affinities of KELATORPHAN

The efficacy of this compound as a broad-spectrum enkephalinase inhibitor is quantified by its inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) against its target enzymes. These kinetic parameters reveal the high affinity and potent inhibitory action of the compound.

Determination of Inhibition Constants (Ki, IC50) against Target Peptidases

This compound demonstrates high potency against several key peptidases involved in enkephalin metabolism. Research has established its inhibition constants (Ki) against neutral endopeptidase (enkephalinase) and a dipeptidylaminopeptidase, with values of 1.4 nM and 2 nM, respectively. nih.gov Its inhibitory activity against general aminopeptidase activity was determined to have a Ki of 7 µM. nih.gov Further studies focusing on specific aminopeptidase activity found that this compound has an IC50 value of 4 x 10⁻⁷ M (or 400 nM) against an aminopeptidase M-like activity in rat striatum. nih.gov

Table 1: Inhibition Constants of this compound Against Target Peptidases

Target Peptidase Inhibition Constant Source
Neutral Endopeptidase (NEP) Ki = 1.4 nM nih.gov
Dipeptidyl Peptidase III (DPP3) Ki = 2 nM nih.gov
Aminopeptidase N (APN) Ki = 7 µM nih.gov

Comparative Kinetic Analysis with Other Peptidase Inhibitors

This compound's inhibitory profile is notably more comprehensive than that of other peptidase inhibitors like Thiorphan and Bestatin, which are more selective in their action. frontiersin.org Thiorphan is a potent inhibitor of Neutral Endopeptidase (NEP), while Bestatin is a non-specific aminopeptidase inhibitor. frontiersin.orgnih.gov

When co-administered with [Met5]enkephalin in mice, this compound potentiated the analgesic effects by 50,000 times, an effect significantly greater than that produced by the combination of Bestatin and Thiorphan. nih.gov In studies on rat striatal slices, this compound alone (at 20 µM) induced a 2.2 to 2.5-fold increase in endogenous [Met5]enkephalin overflow after depolarization, an effect comparable to a mixture of Thiorphan (1 µM) and Bestatin (20 µM). nih.gov However, this compound was unique in its ability to also increase the basal level of released [Met5]enkephalin by 63%. nih.gov

While this compound is approximately 100 times less potent than Bestatin in inhibiting total striatal aminopeptidases, it is as efficient as Bestatin in inhibiting a specific, biologically relevant aminopeptidase M-like activity. nih.gov Critically, compared to the combination of Thiorphan and Bestatin, this compound possesses the additional ability to inhibit dipeptidylaminopeptidase (DPP3) activity, which is also involved in the inactivation of extracellular Met-enkephalin. nih.gov This makes this compound a more complete inhibitor of enkephalin degradation. nih.govnih.gov

Specificity and Selectivity of this compound

This compound is characterized as a mixed or dual inhibitor, acting on several distinct classes of peptidases. upf.edufrontiersin.org Its broad specificity is central to its potent effect, as it simultaneously blocks the major pathways of enkephalin catabolism. wikipedia.org

Inhibition of Neutral Endopeptidase (NEP)

This compound is a highly potent inhibitor of Neutral Endopeptidase (NEP), also known as neprilysin or enkephalinase. wikipedia.orgupf.edunih.gov This membrane-bound metalloprotease is a primary enzyme responsible for inactivating enkephalins. upf.edu The potent inhibition of NEP by this compound, evidenced by a Ki value of 1.4 nM, is a crucial component of its mechanism, preventing the initial cleavage of the enkephalin pentapeptide. nih.gov

Inhibition of Aminopeptidase N (APN)

This compound also inhibits Aminopeptidase N (APN), another key enzyme in enkephalin degradation. wikipedia.orgupf.edunih.gov APN is responsible for cleaving the N-terminal tyrosine residue from enkephalins. nih.gov While this compound's potency against total aminopeptidase activity (Ki = 7 µM) is lower than its potency against NEP, it effectively inhibits the specific aminopeptidase activity relevant to enkephalin metabolism. nih.govnih.gov This action complements its inhibition of NEP, providing a more complete blockade of enkephalin breakdown. nih.gov

Investigation of Other Metalloprotease Interactions

Beyond its well-established role as an inhibitor of enkephalin-degrading enzymes like neutral endopeptidase (NEP) and aminopeptidase N (APN), this compound's interactions with other metalloproteases have been explored. wikipedia.orgupf.edupnas.orgpnas.org

Leukotriene A4 Hydrolase (LTA4H):

This compound has been identified as a potent inhibitor of leukotriene A4 hydrolase (LTA4H), a zinc-containing enzyme that plays a crucial role in the inflammatory process by converting leukotriene A4 to the pro-inflammatory mediator leukotriene B4. nih.govnih.gov The crystal structure of LTA4H in complex with this compound has provided detailed insights into this interaction. nih.govpharmaleads.com

The binding of this compound to LTA4H involves several key interactions:

Zinc Chelation: The inhibitor exhibits bidentate chelation to the catalytic zinc ion within the active site. nih.gov Specifically, the carbonyl oxygen and the hydroxyl oxygen of this compound's hydroxamate group form coordinate bonds with the zinc ion, with distances of 2.1 Å and 2.3 Å, respectively. pharmaleads.com This creates a slightly distorted square-based pyramidal coordination geometry for the zinc ion. pharmaleads.com

Binding to Conserved Motifs: this compound binds along the conserved GXMEN sequence motif, which is characteristic of M1 aminopeptidases. nih.govpharmaleads.com

Carboxylate Recognition Site: The inhibitor also interacts with the enzyme's essential carboxylate recognition site. nih.govpharmaleads.com

Interestingly, the phenylalanine moiety of this compound occupies the same position as the P1' side-chain of other known inhibitors. pharmaleads.com Although this compound and certain phosphinic acid inhibitors show similar potencies for LTA4H, the methyl group of this compound does not form distinct interactions with the enzyme due to the large size of the corresponding sub-pocket. pharmaleads.com

Endothelin-Converting Enzyme-2 (ECE-2):

Research has also investigated the interaction of this compound with endothelin-converting enzyme-2 (ECE-2), a metalloprotease involved in the processing of various neuroendocrine peptides. researchgate.net ECE-2 is responsible for cleaving proenkephalin-derived peptides, which can result in products with differing receptor selectivities. researchgate.net While this compound is a known inhibitor of multiple enkephalin-degrading enzymes, the specific inhibitory activity and binding mechanism with ECE-2 are part of ongoing research to fully characterize its inhibitory profile.

Molecular Mechanisms of Enzyme-Inhibitor Interaction

The inhibitory action of this compound is rooted in its specific molecular interactions within the active sites of target enzymes.

A central feature of this compound's inhibitory mechanism is its ability to chelate the zinc ion that is crucial for the catalytic activity of these metalloproteases. nih.gov In the case of LTA4H, the hydroxamate group of this compound acts as a bidentate ligand, binding to the zinc ion through its carbonyl and hydroxyl oxygen atoms. nih.govpharmaleads.com This strong chelation effectively blocks the catalytic function of the enzyme. The interaction of this compound with the zinc ion and surrounding active site residues mimics the transition state of the natural substrate, thereby acting as a potent transition-state analogue inhibitor.

The binding of an inhibitor to an enzyme can induce conformational changes in the protein structure, a concept known as "induced fit". nih.gov While significant conformational changes can be triggered by ligand binding, studies on various enzymes have shown that these motions can sometimes be subtle, often within 1 Å root-mean-square deviation (RMSD). nih.gov

Data Tables

Table 1: Inhibition of Enkephalin-Degrading Enzymes by this compound

EnzymeInhibition Constant (K_i)
Enkephalinase (NEP)1.4 nM nih.gov
Dipeptidylaminopeptidase2 nM nih.gov
Aminopeptidase7 µM nih.gov

Interactive Data Table

Generated html

Preclinical Pharmacological Investigations of Kelatorphan

Modulation of Endogenous Opioid Peptides In Vitro and In Vivo

Kelatorphan's primary mechanism involves the protection of endogenous enkephalins from degradation, thereby increasing their availability to act on opioid receptors.

Effects on Enkephalin Levels in Tissue and Extracellular Fluid

This compound has demonstrated the ability to significantly increase the levels of enkephalins in both in vitro and in vivo models. In studies using rat striatal slices, this compound almost completely inhibited the breakdown of [³H][Tyr¹,Met⁵]enkephalin. nih.gov Furthermore, this compound alone at a concentration of 20 μM was shown to increase the basal release of [Met⁵]enkephalin by 63% and induced a 2.2 to 2.5-fold increase in its overflow following potassium-evoked depolarization. nih.gov This effect was more pronounced than that observed with a combination of other peptidase inhibitors. nih.gov

In vivo studies have corroborated these findings. In the rat spinal cord, 20 μM this compound markedly increased the spontaneous outflow of endogenous Met-enkephalin-like material and the overflow induced by both K+-induced depolarization and noxious stimulation. nih.gov When co-administered with [Met⁵]enkephalin in the mouse brain, this compound was able to prevent 80% of the degradation of the exogenous peptide. nih.gov

Table 1: Effect of this compound on [Met⁵]enkephalin Levels

Experimental Model This compound Concentration Observation Reference
Rat Striatal Slices (in vitro) 20 μM 63% increase in basal release nih.gov
Rat Striatal Slices (in vitro) 20 μM 2.2-2.5 fold increase in K+-evoked overflow nih.gov
Rat Spinal Cord (in vivo) 20 μM Marked increase in spontaneous and stimulated outflow nih.gov
Mouse Brain (in vivo) - 80% prevention of exogenous [Met⁵]enkephalin degradation nih.gov

Potentiation of Exogenous Enkephalin Effects

By preventing their degradation, this compound significantly potentiates the pharmacological effects of exogenously administered enkephalins. In mice, the intracerebroventricular co-administration of this compound potentiated the analgesic effect of [Met⁵]enkephalin by an astonishing 50,000 times. wikipedia.orgnih.gov

In electrophysiological studies on locus ceruleus neurons in rat pons slices, this compound at 20 μM produced a 7-fold leftward shift in the Met-enkephalin dose-response curve for hyperpolarization, indicating a significant potentiation of its inhibitory effect. nih.gov Similarly, in anesthetized spinal cats, the selective inhibition of nociceptive responses of dorsal horn neurons by [Met⁵]enkephalin administered in the substantia gelatinosa was markedly potentiated by the co-administration of this compound. nih.govcapes.gov.br This potentiation was blocked by the opioid antagonist naloxone, confirming the opioid-mediated nature of the effect. nih.govcapes.gov.br

Central and Peripheral Pharmacodynamics in Animal Models

The increased availability of endogenous enkephalins following this compound administration leads to a range of pharmacodynamic effects in various animal models.

Antinociceptive and Analgesic Efficacy in Various Pain Models

This compound has demonstrated potent antinociceptive and analgesic effects across different types of pain models. In normal rats, systemically administered this compound produced potent antinociceptive effects in the vocalization threshold to paw pressure test, comparable to morphine. nih.gov Notably, this compound was significantly more effective in arthritic rats than in normal rats, suggesting an enhanced effect in inflammatory pain conditions. nih.gov

In a rat model of peripheral mononeuropathy, a model for neuropathic pain, higher doses of intravenous this compound produced a significant antinociceptive effect. nih.gov Furthermore, in the hot plate and writhing tests in mice, this compound demonstrated dose-dependent antinociceptive properties. pnas.orgpnas.org

Table 2: Antinociceptive Effects of this compound in Different Pain Models

Animal Model Pain Type Test Observation Reference
Normal Rats Acute Vocalization threshold to paw pressure Potent antinociceptive effects nih.gov
Arthritic Rats Inflammatory Vocalization threshold to paw pressure More effective than in normal rats nih.gov
Mononeuropathic Rats Neuropathic Vocalization threshold to paw pressure Significant antinociceptive effect at higher doses nih.gov
Mice Acute Hot plate test Dose-dependent antinociceptive responses pnas.orgpnas.org
Mice Visceral Writhing test Dose-dependent antinociceptive responses pnas.orgpnas.org

Opioid Receptor Mediation of this compound's Effects

The pharmacological effects of this compound are mediated through the activation of opioid receptors by the protected endogenous enkephalins. This has been consistently demonstrated by the reversal of its effects by opioid antagonists.

The antinociceptive effects of this compound are prevented or reversed by the non-selective opioid antagonist naloxone. nih.govcapes.gov.brnih.govpnas.org Studies using selective opioid receptor antagonists have further elucidated the specific receptor subtypes involved. In a rat model of mononeuropathy, the antinociceptive effect of this compound was completely prevented by naloxone, reduced by 75% by the delta-opioid receptor antagonist naltrindole, and reduced by 50% by the kappa-opioid receptor antagonist nor-binaltorphimine. nih.gov This suggests a primary involvement of mu- and delta-opioid receptors, with a smaller contribution from kappa-opioid receptors. nih.gov

Furthermore, in the ventral pallidum, the inhibitory effect of this compound on GABAergic neurotransmission was completely reversed by the mu-opioid receptor antagonist CTOP, indicating that the increased enkephalin levels primarily act on mu-opioid receptors in this brain region to modulate GABA release. nih.gov

Impact on Neuromodulatory Systems

This compound's influence extends to various neurotransmitter systems, primarily through the modulatory role of endogenous opioids. A significant interaction has been observed with the GABAergic system. In the ventral pallidum of drug-naïve rats, this compound inhibited GABA neurotransmission. researchgate.net This effect was mediated by mu-opioid receptors, as it was blocked by the mu-opioid antagonist CTOP. nih.govresearchgate.net This suggests that by increasing enkephalin levels, this compound can modulate the activity of GABAergic neurons. researchgate.net

Behavioral Paradigms (e.g., Self-Stimulation Behavior)

In preclinical research, the intracranial self-stimulation (ICSS) paradigm is utilized to assess the function of the brain's reward systems, particularly the mesolimbic dopamine system. nih.gov this compound, as a potent inhibitor of multiple enzymes that degrade enkephalins, has been investigated using this model to understand how endogenous opioids modulate reward and motivation. nih.govnih.gov

Research in rat models has revealed that the effect of this compound on self-stimulation behavior is critically dependent on the neuroanatomical site of administration. nih.govnih.gov When administered intracerebroventricularly (ICV), this compound was found to increase the rate of self-stimulation. nih.govnih.gov This effect suggests a facilitation of the brain's reward pathways. nih.gov In contrast, when this compound was injected directly into the nucleus accumbens, a key region within the mesolimbic system, it led to a decrease in self-stimulation behavior. nih.gov

These opposing outcomes highlight the complex regulatory role of endogenous enkephalins within different nodes of the brain's reward circuitry. nih.govnih.gov The increase in self-stimulation following ICV injection was found to be reversible by the delta-opioid receptor antagonist ICI 174,864, suggesting that this effect is mediated through an action at delta-opioid receptors. nih.gov The findings from these behavioral paradigms indicate that by preventing the degradation of endogenous enkephalins, this compound can differentially modulate the mesolimbic dopamine system depending on the specific brain area targeted. nih.gov

Table 1: Effects of this compound on Intracranial Self-Stimulation (ICSS) in Rats

Administration SiteObserved Effect on ICSSPostulated MechanismSource
Intracerebroventricular (Lateral Ventricle)Increase in self-stimulation rateAction at delta-opioid receptors, facilitating reward pathways. nih.gov nih.govnih.gov
Nucleus AccumbensDecrease in self-stimulation rateDirect modulation of the mesolimbic dopamine system within this specific nucleus. nih.gov nih.gov

Pharmacokinetic Considerations in Preclinical Species

Pharmacokinetic studies are essential in preclinical development to understand a compound's absorption, distribution, metabolism, and excretion (ADME). walshmedicalmedia.comscantox.com For compounds intended to act on the central nervous system (CNS), factors like blood-brain barrier penetration and metabolism within the brain are of critical importance. medtechbcn.comnih.gov

Blood-Brain Barrier Penetration

The blood-brain barrier (BBB) is a highly selective barrier that protects the CNS, presenting a significant challenge for the delivery of many therapeutic agents to the brain. medtechbcn.comworldpreclinicalcongress.com A crucial aspect of the preclinical evaluation of any CNS-targeted drug is its ability to cross this barrier. nih.gov

This compound, which contains a hydroxamate group as a zinc-chelating moiety, has been reported as being unable to cross the blood-brain barrier. pnas.org This characteristic limits its central effects when administered systemically and necessitates direct central administration (e.g., intracerebroventricularly) in preclinical models to study its effects on the CNS. nih.govpnas.org The development of CNS drug candidates often requires specific molecular properties to facilitate BBB penetration, such as small size and lipophilicity, or the use of specific transport mechanisms, which this compound lacks. medtechbcn.com

Tissue Distribution and Metabolism in Animal Models

This compound is characterized as a "dual" or "full" inhibitor of the primary enzymes responsible for the degradation of enkephalins: neutral endopeptidase (NEP, also known as enkephalinase) and aminopeptidase N (APN). pnas.orgmedchemexpress.commdpi.com Its mechanism involves preventing the rapid breakdown of endogenous enkephalins, thereby enhancing their physiological effects. nih.gov

In vitro studies using rat striatal slices have demonstrated that this compound almost completely inhibits the enzymatic process that produces key enkephalin metabolites, namely [3H]Tyr, [3H]Tyr-Gly, and [3H]Tyr-Gly-Gly, from a radiolabeled enkephalin precursor. nih.govcolab.ws In in vivo experiments in mouse brain, co-administration of this compound with [Met5]enkephalin was shown to prevent 80% of the degradation of the exogenous peptide. nih.govcolab.ws Furthermore, in studies with superfused rat striatal slices, this compound was shown to induce a significant increase in the basal level of released [Met5]enkephalin. nih.govcolab.ws

The distribution of enkephalinase in the rat brain has been studied using a tritiated derivative of this compound, allowing for the mapping of its target enzymes. medchemexpress.com The ability of this compound to potently inhibit multiple enkephalin-degrading enzymes is considered central to its pharmacological activity observed in preclinical studies. nih.govcolab.ws

Table 2: Preclinical Metabolism and Enzyme Inhibition Profile of this compound

Enzyme TargetModel SystemObserved EffectSource
Neutral Endopeptidase (NEP)Rat Striatal SlicesInhibited formation of [3H]Tyr, [3H]Tyr-Gly, and [3H]Tyr-Gly-Gly. nih.govcolab.ws
Aminopeptidase N (APN)Rat Striatal SlicesInhibited formation of [3H]Tyr. nih.govcolab.ws
Multiple Enkephalin-Degrading EnzymesMouse Brain (in vivo)Prevented 80% of exogenous [Met5]enkephalin degradation. nih.govcolab.ws
Multiple Enkephalin-Degrading EnzymesRat Striatal Slices (superfused)Increased basal release of endogenous [Met5]enkephalin by 63%. nih.govcolab.ws

Comparative Research and Development of Kelatorphan Analogues

Head-to-Head Comparisons with Other Enkephalinase Inhibitors

Kelatorphan's efficacy has been extensively benchmarked against first-generation, more selective peptidase inhibitors. These comparisons have consistently highlighted the superiority of its multi-target approach.

This compound is a dual inhibitor that potently blocks the two primary enzymes responsible for enkephalin degradation: neprilysin (NEP, also known as neutral endopeptidase or enkephalinase) and aminopeptidase N (APN). upf.edu Its potency extends to dipeptidylaminopeptidase (DPAP) as well. nih.gov Research demonstrates that this compound is a virtually complete inhibitor of enkephalin metabolism. nih.gov

Thiorphan and Bestatin: Thiorphan is a potent inhibitor of NEP, while Bestatin inhibits various aminopeptidases, including APN. colab.wsfrontiersin.org Studies show that neither Thiorphan nor Bestatin alone provides significant protection for enkephalins. nih.gov Only their combined administration produces a substantial effect. frontiersin.orgnih.gov In contrast, this compound alone is highly effective. nih.gov

In in-vitro and in-vivo models using the rat spinal cord, 20 µM of this compound almost completely prevented the degradation of exogenous [3H]Met-enkephalin. nih.gov While a combination of Thiorphan (1 µM) and Bestatin (20 µM) also protected the peptide, it was generally to a lesser extent than this compound. nih.gov Notably, only this compound was found to increase the basal levels of released [Met5]enkephalin in rat striatal slices. colab.ws

The analgesic potency of this compound is also superior. When co-administered with [Met5]enkephalin in mice, this compound produced a 50,000-fold potentiation of the enkephalin's analgesic effect. nih.gov This was significantly greater than the potentiation achieved by a combination of Thiorphan and Bestatin. nih.gov As a standalone analgesic, this compound was found to be at least twice as potent as the Thiorphan-Bestatin mixture. nih.gov

Inhibitory Potency of this compound
EnzymeInhibitory Constant (Ki)
Neprilysin (Enkephalinase)1.4 nM nih.gov
Dipeptidylaminopeptidase (Gly2-Gly3 cleaving)2.0 nM nih.gov
Aminopeptidase7.0 µM nih.gov

Acetorphan (Racecadotril): Acetorphan (the prodrug of Thiorphan) is a selective NEP inhibitor. nih.govresearchgate.net In comparative studies, this compound has demonstrated more potent antinociceptive effects, particularly in pathological pain models. In normal rats, an intravenous dose of 2.5 mg/kg of this compound produced strong antinociceptive effects where Acetorphan was ineffective. colab.wsnih.gov At higher doses (5, 10, and 15 mg/kg), the effects of this compound were not significantly more pronounced than those of Acetorphan in normal rats. colab.wsnih.gov

However, the difference in efficacy becomes stark in models of chronic pain. In arthritic rats, this compound was found to be substantially more effective than Acetorphan at raising the vocalization threshold, a measure of pain tolerance. colab.wsnih.govresearchgate.net The analgesic activity of racecadotril in this arthritis model was noted to be weaker than that of this compound. scienceopen.comfrontiersin.org

Comparative Analgesic Efficacy in Rats (Vocalization Threshold Increase)
CompoundDoseEffect in Normal RatsEffect in Arthritic Rats
This compound2.5 mg/kg i.v.Potent effect (144% increase) colab.wsVery potent effect (244% increase) colab.wsresearchgate.net
Acetorphan2.5 mg/kg i.v.Ineffective colab.wsnih.govWeaker effect than this compound nih.govfrontiersin.org

The primary advantage of this compound lies in its ability to inhibit multiple enkephalin-degrading enzymes simultaneously. nih.govnih.gov Enkephalins are rapidly broken down in the synaptic cleft by at least two key enzymes, NEP and APN. upf.edu Inhibiting only one of these pathways allows the other to continue degrading the peptides, resulting in a weak physiological response. pnas.org

This compound overcomes this by acting as a "dual inhibitor," a concept that proposes that complete inhibition of opioid peptide metabolism is necessary for strong analgesic effects. pnas.org Its comprehensive action on NEP, APN, and dipeptidylaminopeptidase ensures a more complete protection of enkephalins from degradation. nih.govnih.gov This leads to a significant increase in the half-life and synaptic concentration of endogenous enkephalins, thereby enhancing their natural pain-relieving effects. upf.edu

This multitarget profile provides several distinct advantages:

Superior Efficacy: As a single agent, this compound produces analgesic effects that are greater than or equal to the combination of selective inhibitors like Thiorphan and Bestatin. nih.gov

Complete Protection: It offers a more thorough blockade of enkephalin metabolism, making it a more reliable tool for investigating the physiological functions of the enkephalinergic system. colab.ws

Physiological Action: By enhancing the body's own pain management system, this approach promises analgesia without the significant side effects associated with exogenous opioids like morphine, such as respiratory depression, tolerance, and dependence. tandfonline.com

Potency and Efficacy Relative to Thiorphan, Bestatin, and Acetorphan

Design and Evaluation of Next-Generation this compound-Related Compounds

Despite its potency, this compound itself has limitations that have prevented its clinical development, primarily its poor oral bioavailability and inability to effectively cross the blood-brain barrier. pnas.orgresearchgate.net This has spurred extensive research into designing next-generation analogues to overcome these pharmacokinetic hurdles while retaining or improving upon this compound's potent multi-enzyme inhibition.

A major focus of subsequent research has been to modify the this compound structure to improve its drug-like properties. Key strategies include:

Prodrug and Co-drug Approaches: One successful strategy involves creating prodrugs from "co-drugs" that combine a NEP inhibitor and an APN inhibitor through a cleavable disulfide bond. pharmaleads.com These co-drugs are further modified with side chains that increase lipophilicity, which is intended to improve membrane permeation, oral absorption, and brain penetration. pharmaleads.comnih.gov

Transient Chemical Protection: Another approach targets the modification of functional groups that hinder bioavailability. For instance, the free ammonium group on some dual enkephalinase inhibitors (DENKIs) can lead to a short duration of action. pharmaleads.com Transiently protecting this group with bio-reversible moieties, such as N-(acyloxy)alkyl carbamates, has been explored to improve pharmacokinetic profiles. pharmaleads.com

The initial DENKIs, including this compound and its early derivatives, were largely devoid of oral activity, necessitating administration via injection for research purposes. pharmaleads.comresearchgate.net The development of orally active analogues has been a critical goal for therapeutic application.

The prodrug strategies mentioned previously have led to the creation of the first orally active DENKIs. pharmaleads.com By combining NEP and APN inhibitor pharmacophores into a single molecule and optimizing its side chains for better absorption, researchers have successfully developed compounds that are effective after oral administration in various animal pain models. pharmaleads.com One such compound, identified as 19-IIIa in a 2014 study, was selected for further clinical development based on its efficacy in models of both acute and neuropathic pain following oral administration. pharmaleads.com Other research has yielded orally active compounds like RB120 and PL37, representing significant progress in this area. upf.edupharmaleads.com

Beyond improving bioavailability, research has also focused on refining the potency and selectivity of this compound-related compounds.

Structural Modifications: A new series of inhibitors was designed by modifying the C-terminal amino acid of the this compound structure. nih.gov Replacing the original alanine with a substituted β-alanine residue, particularly one containing an aromatic chain, resulted in compounds (e.g., 7A and 8A) that were more potent than this compound in producing analgesic responses, consistent with their enhanced in-vitro inhibitory properties against NEP, DPAP, and APN. nih.gov

Transition-State Analogues: Another strategy involved designing aminophosphinic inhibitors that act as transition-state analogues of the target enzymes. pnas.org This approach led to dual inhibitors with a much-improved affinity for APN compared to the hydroxamate-containing structure of this compound. The resulting compounds showed significantly higher analgesic potency in animal models. pnas.org

This ongoing optimization work aims to create DENKIs with a perfectly balanced profile of high potency, multi-target inhibition, selectivity against other metalloproteases, and favorable pharmacokinetics for clinical use.

Advanced Research Methodologies Applied to Kelatorphan Studies

In Vitro Enzymatic Assays for Characterization

In vitro enzymatic assays are fundamental laboratory methods for measuring the activity of enzymes and the inhibitory effects of compounds like Kelatorphan. thermofisher.com These assays are essential for determining the potency and selectivity of inhibitors.

Spectrophotometric and fluorometric assays are common methods for continuously monitoring enzyme activity. thermofisher.comslideshare.net These techniques measure changes in absorbance or fluorescence, respectively, to determine the rate of an enzymatic reaction. mdpi.com Fluorometric assays are generally more sensitive than spectrophotometric methods. mdpi.com

In the context of this compound research, these assays are used to assess its inhibitory effects on enkephalin-degrading enzymes such as aminopeptidase N (APN) and neutral endopeptidase (NEP). For instance, the enzymatic activity of APN can be measured using Ala-p-nitroanilide (Ala-p.NA) as a substrate, where the release of p-nitroaniline is monitored spectrophotometrically. nih.gov Similarly, fluorometric assays can be employed using substrates like alanine-4-methoxy-2-naphthylamide (Ala-4-MNA), where the release of the fluorescent product 4-MNA is measured. biorxiv.org The inhibitory potency of this compound is determined by measuring the enzyme's activity at various concentrations of the inhibitor to calculate the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

Enzyme AssayedSubstrate ExampleDetection MethodReference
Aminopeptidase N (APN)Ala-p-nitroanilide (Ala-p.NA)Spectrophotometry nih.gov
Puromycin Sensitive Aminopeptidase (PSA)Alanine-4-methoxy-2-naphthylamide (Ala-4-MNA)Fluorometry biorxiv.org

Radiometric enzyme assays are highly sensitive and specific methods that involve the use of a radioactively labeled substrate. creative-enzymes.com The rate of the enzymatic reaction is determined by measuring the radioactivity of the product or the remaining substrate after their separation. creative-enzymes.com This method is particularly well-suited for large-scale screening of new drug candidates. ljmu.ac.uk

In the study of this compound, radiometric assays have been instrumental. For example, to assess the inhibition of enkephalin metabolism, tritiated [Met5]enkephalin ([³H][Tyr1,Met5]enkephalin) is incubated with brain tissue slices. nih.gov The formation of radioactive metabolites such as [³H]Tyr, [³H]Tyr-Gly, and [³H]Tyr-Gly-Gly is then quantified. nih.gov this compound has been shown to almost completely inhibit the formation of these metabolites, demonstrating its potent inhibitory action on enkephalin-degrading enzymes. nih.gov The use of a tritiated analog of this compound has also served as a specific marker for enkephalinase in the brain. nih.gov

Assay TypeKey FindingCompound StudiedReference
Radiometric AssayAlmost complete inhibition of [³H][Tyr1,Met5]enkephalin metabolism in rat striatal slices.This compound nih.gov
Radiometric AssayUsed a tritiated derivative of this compound as a specific marker for enkephalinase.Tritiated this compound analog nih.gov

Spectrophotometric and Fluorometric Assays

Analytical Techniques for Compound Quantification and Metabolite Profiling

Analytical chemistry techniques are vital for the quantitative analysis of this compound and the identification of its metabolites in complex biological samples.

High-performance liquid chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. openaccessjournals.comwikipedia.org The principle of HPLC involves passing a liquid sample through a column packed with a solid adsorbent material (stationary phase), propelled by a liquid (mobile phase) at high pressure. openaccessjournals.comwikipedia.org Different components in the sample interact differently with the stationary phase, leading to their separation. wikipedia.org

HPLC is employed to analyze the purity of synthesized this compound and to quantify its concentration in various samples. ejgm.co.ukresearchgate.net The technique can also be used to monitor the degradation of enkephalins by separating the parent peptide from its metabolic products. nih.govresearchgate.net For example, HPLC analysis can show a decrease in the enkephalin peak and the appearance of metabolite peaks over time, and how inhibitors like this compound prevent this degradation.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. wikipedia.org When combined with liquid chromatography (LC-MS), it becomes a highly sensitive and selective method for identifying and quantifying compounds in complex mixtures. wikipedia.org LC-MS/MS, or tandem mass spectrometry, adds another layer of specificity by fragmenting selected ions and analyzing the resulting fragments, which aids in structural elucidation. creative-proteomics.comnih.gov

LC-MS/MS is the primary tool for metabolite profiling and identification in drug development. criver.com In the context of this compound, LC-MS/MS would be used to identify and quantify its metabolites in biological matrices such as plasma or tissue homogenates. criver.commdpi.com This involves separating the metabolites from the parent compound and endogenous components using LC, followed by their detection and structural characterization using MS/MS. criver.comrsc.org This information is crucial for understanding the metabolic fate of this compound.

TechniqueApplication in this compound ResearchKey AdvantageReferences
HPLCQuantification of this compound and its effect on enkephalin degradation.High resolution and reproducibility for quantification. openaccessjournals.comwikipedia.orgresearchgate.net
LC-MSSeparation and identification of this compound and its metabolites.Combines separation power with mass analysis for identification. wikipedia.orgthermofisher.com
LC-MS/MSStructural elucidation and sensitive quantification of metabolites.High sensitivity and specificity for complex sample analysis. creative-proteomics.comnih.govcriver.com

Immunoassays are biochemical tests that measure the presence or concentration of a substance, typically using antibodies. Radioimmunoassay (RIA) is a type of immunoassay that uses radiolabeled molecules in a stepwise process.

In research related to this compound's mechanism of action, RIAs are used to measure the levels of endogenous opioid peptides, such as Met-enkephalin, that this compound protects from degradation. nih.gov For instance, after treating superfused rat striatal slices with this compound, the overflow of endogenous [Met5]enkephalin can be measured by RIA. nih.gov Studies have shown that this compound significantly increases the basal and depolarization-evoked release of [Met5]enkephalin, providing direct evidence of its effectiveness in preserving endogenous opioid levels. nih.gov

Mass Spectrometry (MS) and LC-MS/MS

The investigation of this compound's neuropharmacological profile has been significantly advanced through the application of sophisticated research techniques. These methodologies have provided critical insights into the compound's mechanisms of action at the neurochemical, electrophysiological, and behavioral levels.

Microdialysis for Extracellular Neurotransmitter Monitoring

Microdialysis is a minimally invasive sampling technique used to measure the concentration of unbound analytes in the extracellular fluid of living tissues. nih.gov This method is invaluable for monitoring the real-time dynamics of neurotransmitters in specific brain regions following pharmacological intervention. nih.govjneurosci.org In the context of this compound research, microdialysis has been instrumental in elucidating its effects on endogenous neurotransmitter systems, particularly the dopaminergic and enkephalinergic pathways.

By inhibiting the enzymes that degrade enkephalins, this compound leads to an increase in the extracellular levels of these endogenous opioid peptides. pnas.orgpnas.orgumich.edu This elevation in enkephalins, in turn, modulates the release of other neurotransmitters. A key finding from microdialysis studies is that local infusion of this compound into the striatum of rats significantly increases the output of dopamine (DA). nih.govcapes.gov.br This effect is attributed to the tonic modulation of dopamine release by local enkephalins. nih.govcapes.gov.br Furthermore, when microinjected into the ventral tegmental area (VTA), this compound produces a dose-dependent increase in extracellular dopamine in the nucleus accumbens, a critical region of the brain's reward circuitry. nih.gov This suggests that endogenous enkephalins in the VTA play a role in controlling mesoaccumbens dopamine transmission. nih.gov The enhanced levels of enkephalins following the administration of dual inhibitors like this compound have been confirmed in freely moving rats. pnas.org

Table 1: Effects of this compound on Extracellular Neurotransmitter Levels Measured by Microdialysis
Brain Region of InfusionMonitored Brain RegionNeurotransmitter ChangeKey FindingSpecies
StriatumStriatumIncreased Dopamine (DA) outputDemonstrates tonic modulation of DA release by local enkephalins. nih.govcapes.gov.brRat
Ventral Tegmental Area (VTA)Nucleus AccumbensDose-related increase in extracellular dopamineSuggests tonic control of mesoaccumbens dopamine transmission by endogenous enkephalins at the VTA level. nih.govRat
N/A (Systemic Administration of a related dual inhibitor)Nucleus AccumbensLong-lasting increase in Met-enkephalin-like materialConfirms the ability of enkephalin-degrading enzyme inhibitors to increase extracellular enkephalin levels. pnas.orgRat

Electrophysiological Recordings of Neuronal Activity

Electrophysiology encompasses a range of techniques used to study the electrical properties of biological cells and tissues, providing a direct measure of neuronal activity. wikipedia.org These methods, including in vivo and in vitro recordings, have been crucial in defining how this compound modulates neuronal communication at the cellular level.

Studies using electrophysiological recordings have revealed that this compound can alter the firing patterns and synaptic transmission in specific neuronal circuits. A significant finding is that this compound inhibits GABA (gamma-aminobutyric acid) neurotransmission in the ventral pallidum (VP). nih.govresearchgate.net In brain slices from saline-treated rats, this compound was shown to inhibit electrically evoked inhibitory postsynaptic currents (eIPSCs) in VP neurons. nih.govjneurosci.org This effect is mediated by the increased levels of endogenous enkephalins acting on μ-opioid receptors (MORs), as the inhibition was blocked by a MOR antagonist. nih.govresearchgate.net Interestingly, this inhibitory effect of this compound on GABA transmission was absent in rats that had been extinguished from cocaine self-administration, suggesting that chronic drug exposure can alter the opioid modulation of this circuit. nih.gov

Furthermore, this compound has been shown to modulate the neuronal response to noxious stimuli. In rats subjected to noxious thermal stimulation, which induces the expression of immediate-early genes like c-FOS and NGF1-A in spinal cord neurons, pretreatment with this compound reduced the number of expressing neurons in the dorsal horn. nih.gov This suppressive effect, which was preventable with the opioid antagonist naloxone, indicates that by preserving endogenous opioids, this compound can dampen the neuronal activity associated with pain signaling at the spinal level. nih.gov

Table 2: Electrophysiological Effects of this compound on Neuronal Activity
Brain/Spinal Cord RegionNeuronal PopulationEffectExperimental ModelSpecies
Ventral Pallidum (VP)GABAergic neuronsInhibited GABA eIPSCs by ~25%In vitro brain slices from yoked saline rats. nih.govRat
Spinal Cord Dorsal HornDorsal horn neuronsReduced the number of c-FOS and NGF1-A expressing neurons by up to 20-30% following noxious stimulation. nih.govIn vivo noxious thermal stimulation. nih.govRat

Behavioral Phenotyping in Animal Models of Disease

Behavioral phenotyping in animal models is a critical step in evaluating the therapeutic potential of a compound by assessing its effects on complex behaviors relevant to human disorders. nih.gov Various models have been employed to investigate the effects of this compound on behaviors related to pain, and motor function.

In animal models of pain, this compound has demonstrated significant antinociceptive properties. pnas.orgpnas.org For instance, in the writhing test in mice, a model of visceral pain, intracerebroventricular (ICV) administration of this compound produced a potent analgesic effect. pnas.orgpnas.org This effect is attributed to the enhancement of endogenous enkephalin signaling, as it is reversible by the opioid antagonist naloxone. pnas.org These findings support the role of enkephalins in the modulation of nociceptive stimuli. pnas.org

Studies have also examined the impact of this compound on motor activity. When administered directly into the nucleus accumbens or nucleus caudatus, this compound induces a naloxone-reversible increase in locomotor activity. nih.gov This stimulatory effect is thought to be mediated by the enhanced action of endogenous enkephalins on delta-opioid receptors. nih.gov Furthermore, microinjection of this compound into the ventral tegmental area resulted in a dose-related increase in motor activity, which correlated with the observed increase in dopamine in the nucleus accumbens. nih.gov

Table 3: Behavioral Effects of this compound in Animal Models
Animal ModelBehavioral TestEffect of this compoundKey FindingSpecies
Pain ModelWrithing Test (Visceral Pain)Potent antinociceptive effect (ED50 value of 22 µg, ICV). pnas.orgpnas.orgDemonstrates the analgesic potential of enhancing endogenous enkephalin levels. pnas.orgpnas.orgMouse
General Motor FunctionOpen-Field TestDose-dependent enhancement of locomotor activity following administration into the nucleus accumbens or nucleus caudatus. nih.govSuggests a role for endogenous enkephalins in the control of behavior via delta-opioid receptor stimulation. nih.govRat
Reward-Related Motor FunctionMotor Activity MeasurementDose-related increase in motor activity following microinjection into the VTA. nih.govLinks the modulation of the mesoaccumbens dopamine system to changes in motor behavior. nih.govRat

Conceptual Frameworks and Future Research Directions

KELATORPHAN as a Research Tool for Opioid System Elucidation

This compound's ability to prevent the rapid degradation of endogenous enkephalins allows researchers to observe the full physiological potential of these naturally occurring peptides. By effectively increasing the concentration and prolonging the action of enkephalins at their receptors, this compound helps to clarify their role in the complex signaling network of the nervous system.

Endogenous enkephalins are neuropeptides that are rapidly broken down by several enzymes, including neutral endopeptidase (NEP), aminopeptidase N (APN), and dipeptidyl peptidase III (DPP3). frontiersin.orgwikipedia.org This rapid catabolism has historically made it challenging to study their precise physiological functions. This compound, by inhibiting these enzymes, creates a state of protected endogenous enkephalins, amplifying their natural effects. nih.gov

Enzymes Inhibited by this compound
EnzymeAbbreviationRole in Enkephalin Catabolism
Neutral EndopeptidaseNEP (Enkephalinase)Cleaves the Gly-Phe bond of enkephalins.
Aminopeptidase NAPNRemoves the N-terminal tyrosine from enkephalins.
Dipeptidyl Peptidase IIIDPP3Cleaves the Tyr-Gly bond.
Angiotensin-Converting EnzymeACEContributes to enkephalin degradation.

The opioid system comprises multiple receptor types, primarily the mu (μ), delta (δ), and kappa (κ) receptors, each with distinct distributions and functions. A significant challenge in opioid research is to determine which receptor subtype mediates a specific physiological effect of endogenous opioids. This compound has proven to be an essential tool in these investigations.

By increasing the availability of endogenous enkephalins, which show a preference for delta-opioid receptors, and using it in conjunction with selective receptor antagonists, researchers can dissect the contributions of different receptors. fu-berlin.de For example, studies on dorsal horn neurons in rats showed that the inhibitory effects produced by this compound could be reversed by a selective delta-opioid receptor antagonist (ICI 174,864). fu-berlin.de This demonstrated that the analgesia produced by the protected endogenous enkephalins was mediated primarily through delta receptors. fu-berlin.de Furthermore, when this compound was co-administered with a mu-opioid receptor agonist (DAGO), their effects were additive, suggesting they act through separate receptor pathways to produce neuronal inhibition. fu-berlin.de This type of pharmacological dissection is crucial for understanding the nuanced signaling of the opioid system and for designing receptor-specific therapeutic agents.

Investigating the Physiological Roles of Endogenous Enkephalins

Expanding Therapeutic Horizons Based on Preclinical Data

The insights gained from using this compound as a research tool have illuminated potential therapeutic applications. Preclinical studies have consistently demonstrated its efficacy in models of pain, addiction, and inflammation, suggesting that enhancing the body's own opioid signaling could be a viable alternative to conventional opioid drugs.

This compound has shown potent antinociceptive effects in various preclinical pain models. frontiersin.org Its mechanism—amplifying the effects of enkephalins released in response to painful stimuli—represents a departure from traditional opioid agonists like morphine, which activate opioid receptors system-wide. pnas.org This targeted enhancement could theoretically provide pain relief with fewer side effects.

In studies on normal rats, this compound produced powerful analgesic effects. nih.gov Notably, its efficacy was found to be significantly greater in rats with Freund's adjuvant-induced arthritis, a model for chronic inflammatory pain. nih.govscholaris.ca In these arthritic rats, this compound was much more effective at raising the vocalization threshold to pressure than in normal rats, an effect preventable by the opioid antagonist naloxone. nih.govscholaris.ca This suggests that pathological pain states involving inflammation may lead to an upregulation of the endogenous opioid system, making it a more effective target for enzyme inhibitors. frontiersin.org These findings support the development of enkephalinase inhibitors as a non-traditional strategy for managing chronic pain, particularly pain associated with inflammatory conditions. patsnap.com

Preclinical Analgesic Effects of this compound
Animal ModelKey FindingImplicationReference
Normal RatsProduced potent, dose-dependent antinociceptive effects comparable to morphine at certain doses.Demonstrates efficacy as a primary analgesic. nih.gov
Arthritic RatsExhibited significantly enhanced analgesic potency compared to normal rats.Suggests particular utility in chronic inflammatory pain states. nih.govscholaris.ca
Mice (with exogenous [Met]enkephalin)Potentiated the analgesic effects of [Met]enkephalin by 50,000 times.Highlights the profound impact of preventing enkephalin degradation. frontiersin.orgki.se

The endogenous enkephalinergic system is highly expressed in the brain's reward pathways, including the ventral tegmental area (VTA) and nucleus accumbens (NAc), suggesting its involvement in motivation and addiction. wikipedia.orgnews-medical.net Preclinical studies using this compound have begun to unravel this role. Enkephalins can modulate dopaminergic neurotransmission, a key component of the reward system. wikipedia.orgnews-medical.net

Research using intracranial self-stimulation in rats, a behavioral paradigm to study reward, found that this compound's effects depended on the site of administration. selfhacked.com When injected into the lateral ventricle, this compound increased self-stimulation behavior, an effect that was reversible by a delta-opioid receptor antagonist, suggesting that enhancing enkephalin levels in this manner promotes reward through delta-receptor activation. selfhacked.com In contrast, when administered directly into the nucleus accumbens, this compound reduced the rate of self-stimulation. selfhacked.com This highlights the complexity of enkephalinergic modulation within different nodes of the reward circuit. These findings suggest that targeting enkephalin degradation could be a strategy to modulate reward and addiction pathways, although the precise effects are circuit-dependent. news-medical.net

While the role of enkephalins in inflammatory pain is well-documented, emerging evidence suggests these endogenous peptides may also directly modulate the inflammatory process itself. patsnap.com Immune cells can secrete endogenous opioid peptides, which in turn can regulate immune cell function. frontiersin.orgohsu.edu This establishes a direct link between the opioid system and the immune system.

Role in Modulating Reward and Addiction Pathways (Preclinical)

Innovative Approaches for Designing Peptidase Inhibitors

The development of peptidase inhibitors, such as this compound, has been significantly advanced by innovative design strategies. These approaches aim to enhance potency, selectivity, and pharmacokinetic properties, moving from broad-spectrum inhibitors to highly targeted therapeutic agents.

Computational Chemistry and Molecular Modeling for Rational Drug Design

Computational chemistry has become an indispensable tool in the rational design of peptidase inhibitors, allowing for the detailed study of molecular interactions and the prediction of binding affinities before synthesis. numberanalytics.com Techniques like molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies are pivotal in this process.

Molecular Docking and Dynamics: These methods predict how a ligand (inhibitor) fits into the active site of a protein (peptidase). For instance, the crystal structure of leukotriene A4 hydrolase (LTA4H), a zinc metallopeptidase, in complex with this compound has provided critical insights into its binding mode. pharmaleads.com The structure reveals that the hydroxamate moiety of this compound chelates the catalytic zinc ion in a bidentate fashion, while its carboxyl group forms hydrogen bonds with a key arginine residue (Arg-563). pharmaleads.com This detailed structural information is invaluable for designing new inhibitors with improved affinity and selectivity. Computational modeling can further simulate the dynamic behavior of the enzyme-inhibitor complex, helping to refine the design of next-generation compounds. numberanalytics.comornl.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By analyzing how variations in a molecule's structure affect its inhibitory potency, researchers can predict the activity of novel, unsynthesized compounds. This approach helps to prioritize which analogs to synthesize, saving time and resources. For example, 3D-QSAR studies have been instrumental in designing inhibitors for enzymes like LTA4H, guiding the development of new benzimidazole and related heterocyclic compounds. researchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM): For a deeper understanding of the catalytic mechanism, QM/MM simulations are employed. These hybrid methods treat the reactive center of the enzyme-inhibitor complex with high-level quantum mechanics while the rest of the protein is modeled using more computationally efficient molecular mechanics. numberanalytics.com This allows for an accurate description of bond-making and bond-breaking events, crucial for designing transition-state analogue inhibitors.

Exploration of Novel Scaffolds and Chemical Moieties

Research has moved beyond the original structure of this compound to explore new chemical frameworks and functional groups to improve efficacy, selectivity, and the ability to cross biological barriers like the blood-brain barrier. pnas.org

Aminophosphinic Inhibitors: One successful approach has been the development of dual inhibitors based on an aminophosphinic scaffold. These compounds act as transition-state analogues for both neutral endopeptidase (NEP) and aminopeptidase N (APN). pnas.org By replacing the hydroxamate group found in this compound with a phosphinic acid moiety, researchers have created potent dual inhibitors with nanomolar affinities for both enzymes. These aminophosphinic compounds have demonstrated significantly improved antinociceptive potency compared to this compound in preclinical models. pnas.org

Modified Dipeptide Structures: Modifications to the dipeptide structure of this compound have also yielded more potent inhibitors. A series of inhibitors was designed by modifying the C-terminal amino acid of this compound. nih.gov Lengthening the C-terminal chain, particularly with a β-alanine residue, proved to be a successful strategy. Furthermore, introducing an aromatic chain in this position led to compounds with enhanced inhibitory activity against APN and greater analgesic potency than this compound. nih.gov

Mercapto-based Scaffolds: Drawing inspiration from other metalloprotease inhibitors like omapatrilat, researchers have designed novel mercapto-3-phenylpropanoyl dipeptides. These compounds aim for dual inhibition of neprilysin and the C-domain of angiotensin-converting enzyme (ACE). acs.org This work provides insight into how different backbones and side chains can be tuned to achieve desired potency and selectivity across different but related metalloproteases. acs.org

Combination Therapies with Other Pharmacological Agents

The therapeutic potential of enkephalinase inhibitors can be enhanced through combination with other drugs, a strategy that can lead to synergistic effects and allow for lower doses of each agent.

Combination of Selective Inhibitors: The concept behind a "complete" inhibitor like this compound stems from the observation that inhibiting a single enkephalin-degrading enzyme provides only weak effects. Strong analgesic responses were first achieved by combining selective inhibitors, such as the NEP inhibitor Thiorphan and the APN inhibitor Bestatin. pnas.orgcolab.ws this compound was designed to incorporate the functions of both into a single molecule. nih.gov

Synergy with Other Analgesics: Enkephalinase inhibitors can be combined with drugs acting on different pain pathways. A study demonstrated a synergistic interaction between PL37, an orally active dual inhibitor of enkephalin-degrading enzymes, and the anticonvulsant drug gabapentin in a model of cancer-induced bone pain. pharmaleads.com This combination produced a greater antihyperalgesic effect than would be expected from a simple additive interaction. pharmaleads.com

Combination with Other Enzyme Inhibitors: Patents have been filed for combinations of NEP inhibitors, such as this compound, with other cardiovascular drugs like renin inhibitors, angiotensin II receptor blockers (ARBs), and diuretics. google.com Such combinations are proposed for treating conditions like hypertension and heart failure, where multiple pathways are involved. google.com

Unresolved Questions and Future Research Trajectories for this compound Analogs

Despite the significant analgesic potential demonstrated by this compound and its successors, several challenges and questions remain, guiding future research in this field.

One of the most significant limitations of this compound itself is its high polarity, which prevents it from crossing the blood-brain barrier. pharmaleads.compnas.orgwikipedia.org This restricts its administration to direct central nervous system delivery (intracerebroventricularly) to elicit central analgesic effects. pnas.orgwikipedia.org A primary goal for future research is therefore the design of analogs with improved lipophilicity and metabolic stability that can be administered systemically (e.g., orally) and effectively reach the central nervous system. The development of prodrugs, such as RB 101, represents one successful strategy to overcome this hurdle. pnas.org

The concept of dual inhibition, targeting both NEP and APN, has proven highly effective. pnas.orgupf.edu Future work will likely focus on fine-tuning the selectivity and potency of these dual inhibitors, often referred to as Dual ENKephalinase Inhibitors (DENKIs). upf.edubiorxiv.org The aim is to create compounds that provide robust analgesia comparable to opioids but without their associated side effects, such as respiratory depression, tolerance, and addiction. pnas.orgupf.edu

Finally, the therapeutic applications for this compound analogs and DENKIs may extend beyond pain management. Research is exploring their potential use in treating opioid use disorder, where they could serve as a non-addictive alternative for managing withdrawal symptoms and as a substitution therapy. upf.edu Their role in inflammatory conditions, such as inflammatory bowel disease and ocular inflammation, is also an active area of investigation. nih.govresearchgate.net Future trajectories will involve clinical trials to validate the efficacy and safety of these promising compounds in various human diseases. escholarship.orggovinfo.gov

Q & A

Q. How should researchers address publication bias in this compound-related literature?

  • Methodological Answer : Search grey literature (e.g., dissertations, conference abstracts) and unpublished datasets via platforms like OpenTrials. Use funnel plots and Egger’s regression to detect bias. Pre-register studies to reduce selective outcome reporting .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.